molecular formula C32H22FNO2 B4737580 2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol

2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol

Cat. No. B4737580
M. Wt: 471.5 g/mol
InChI Key: GVQPGOFRSIKLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of quinoline-based compounds and has been studied extensively for its therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to modulate various signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate various signaling pathways involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.

Future Directions

There are several future directions for the research of 2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol. One potential direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and inflammatory conditions. Additionally, further studies are needed to determine the toxicity profile of this compound and its potential side effects. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its potential for use in clinical settings. Finally, studies are needed to investigate the potential for the development of analogs of this compound with improved therapeutic properties.

Scientific Research Applications

2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

2-[1-[4-[(2-fluorophenyl)methoxy]phenyl]benzo[f]quinolin-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22FNO2/c33-28-11-5-2-8-23(28)20-36-24-16-13-22(14-17-24)27-19-30(26-10-4-6-12-31(26)35)34-29-18-15-21-7-1-3-9-25(21)32(27)29/h1-19,35H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQPGOFRSIKLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=CC=C4O)C5=CC=C(C=C5)OCC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{4-[(2-Fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol
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2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol

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